Voriconazole N-oxide is the primary metabolite of Voriconazole, a broad-spectrum triazole antifungal agent commonly used to treat invasive fungal infections. [, , ] Voriconazole N-oxide is primarily formed through the metabolism of Voriconazole by cytochrome P450 enzymes, predominantly CYP2C19, and to a lesser extent, CYP3A4 and CYP2C9. [, ] In addition to cytochrome P450 enzymes, flavin-containing monooxygenases, particularly FMO1 and FMO3, also contribute to the formation of Voriconazole N-oxide. [] Voriconazole N-oxide itself exhibits weak inhibition of CYP2C19 and CYP3A4, indicating a potential role in modulating Voriconazole's metabolic clearance. [] In scientific research, Voriconazole N-oxide is primarily investigated for its role in Voriconazole's pharmacokinetics, potential contribution to Voriconazole-induced photosensitivity and carcinogenicity, and as a marker for Voriconazole metabolism and adherence. [, , , ]
Voriconazole N-Oxide is classified as a pharmaceutical metabolite. It is primarily generated in the liver through the action of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. This compound is important for understanding the pharmacological profile of voriconazole, as it contributes to both efficacy and potential toxicity in patients undergoing treatment.
The synthesis of voriconazole N-Oxide occurs predominantly via metabolic pathways in the human body. The primary method involves the enzymatic oxidation of voriconazole by cytochrome P450 enzymes.
The metabolic pathway can be summarized as follows:
Voriconazole N-Oxide has a molecular formula of and a molecular weight of approximately 367.75 g/mol. The structure features a triazole ring, which is characteristic of azole antifungals.
Voriconazole N-Oxide participates in various chemical reactions, primarily related to its role as a metabolite.
Voriconazole N-Oxide exhibits distinct physical and chemical properties that are critical for its function as a metabolite.
Voriconazole N-Oxide serves several important roles in clinical pharmacology:
Voriconazole N-Oxide (C₁₆H₁₄F₃N₅O₂) is the primary oxidative metabolite of the antifungal agent voriconazole. Its molecular structure features a triazole ring substituted with an acyclic butane chain bearing a 2,4-difluorophenyl group and a pyrimidine oxide moiety. The addition of an oxygen atom to the triazole nitrogen forms the N-oxide functional group, significantly altering its electronic properties compared to the parent compound. The stereochemistry is defined by (2R,3S)-configuration, with systematic IUPAC name (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol [7] [10].
Table 1: Fundamental Physicochemical Properties of Voriconazole N-Oxide
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 365.31 g/mol | Mass spectrometry |
Exact Mass | 365.109959332 Da | High-res MS |
CAS Registry Number | 618109-05-0 | — |
XLogP3 | 1.81 | Computational prediction |
Hydrogen Bond Donors | 1 | Molecular modeling |
Hydrogen Bond Acceptors | 5 | Molecular modeling |
Rotatable Bonds | 5 | Molecular modeling |
Topological Polar Surface Area | 90.77 Ų | Computational calculation |
Spectroscopic characterization reveals distinctive properties:
Physicochemical behavior includes:
Biosynthetic Pathways
The primary route of Voriconazole N-Oxide formation occurs via cytochrome P450 (CYP)-mediated oxidation:
Non-Enzymatic Synthesis
Laboratory synthesis employs chemical oxidation:
Stability Profiles
Table 2: Stability Characteristics Under Physiological Conditions
Condition | Half-life | Major Degradation Pathway | Analytical Method |
---|---|---|---|
Plasma (37°C, pH 7.4) | >24 hours | Non-enzymatic hydrolysis | LC-MS/MS |
Simulated Gastric Fluid | 8.2 hours | Acid-catalyzed deoxygenation | HPLC-UV |
Phosphate Buffer (pH 7.4) | >48 hours | Photodegradation (UVA-dependent) | Spectrophotometry |
Microsomal Incubations | 42 minutes | Enzymatic reduction to voriconazole | Radiolabeled tracing |
Critical stability observations:
Structural Modifications
Voriconazole N-Oxide differs from voriconazole through:
Physicochemical Differences
Table 3: Comparative Physicochemical Properties
Property | Voriconazole N-Oxide | Voriconazole | Functional Consequence |
---|---|---|---|
Molecular Weight | 365.31 g/mol | 349.31 g/mol | Increased mass for MS detection |
Topological Polar Surface Area | 90.77 Ų | 72.91 Ų | Enhanced aqueous solubility |
Calculated logP (AlogP) | 0.51 | 1.44 | Reduced membrane permeability |
pKa (basic) | 2.0 | 4.0 | Altered ionization at pH 7.4 |
UV λₘₐₓ (aqueous) | 310 nm | 256 nm | Enhanced photosensitivity |
Metabolic and Functional Relationships
Distribution Characteristics: Voriconazole N-Oxide demonstrates 17.7-fold lower interstitial space fluid (ISF) penetration than voriconazole, as quantified by microdialysis in human studies. The area-under-the-curve (AUC) ratio for ISF-to-plasma is 0.06 for Voriconazole N-Oxide versus 0.35 for voriconazole, indicating restricted tissue distribution [3].
Metabolic Clearance: Unlike voriconazole, which undergoes multiple metabolic pathways (N-oxidation, hydroxylation, glucuronidation), Voriconazole N-Oxide is primarily eliminated unchanged via renal excretion (68% of administered dose) with minor involvement of hepatic reduction back to voriconazole [6] [8].
The formation clearance of Voriconazole N-Oxide displays CYP2C19 genotype-dependent variation:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8